Unii-JT9jmj39UF

Description

The Unique Ingredient Identifier (UNII) is a non-proprietary, free, unique, unambiguous, non-semantic alphanumeric identifier assigned by the U.S. Food and Drug Administration (FDA) to substances in the Substance Registration System (SRS). Each UNII consists of 10 characters (e.g., JT9jmj39UF) derived from a molecular definition or composition, ensuring precise identification of substances in regulatory contexts .

Properties

Molecular Formula |

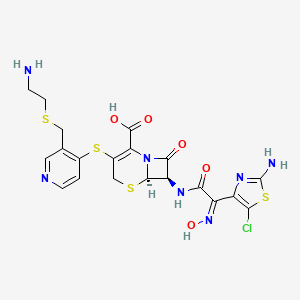

C20H20ClN7O5S4 |

|---|---|

Molecular Weight |

602.1 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[3-(2-aminoethylsulfanylmethyl)pyridin-4-yl]sulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H20ClN7O5S4/c21-15-11(26-20(23)37-15)12(27-33)16(29)25-13-17(30)28-14(19(31)32)10(7-35-18(13)28)36-9-1-3-24-5-8(9)6-34-4-2-22/h1,3,5,13,18,33H,2,4,6-7,22H2,(H2,23,26)(H,25,29)(H,31,32)/b27-12-/t13-,18-/m1/s1 |

InChI Key |

LTUWUNMGTLOPNC-RLQAYIIJSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN |

Synonyms |

MC-02,479 RWJ 54428 RWJ-54428 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Phosphorus-Containing Compounds

Phosphorus-based compounds, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, are widely used as flame retardants. Below is a comparison with a hypothetical phosphorus-containing compound resembling JT9jmj39UF :

Key Differences :

Functional Analogues: Pharmaceutical Excipients

If JT9jmj39UF functions as an excipient, it may be compared to magnesium stearate and silicone dioxide :

Key Differences :

- Mechanical Properties : Magnesium stearate reduces tablet ejection forces more effectively than silicone dioxide, but JT9jmj39UF might offer balanced binding and lubrication .

- Impact on Bioavailability : Silicone dioxide is inert, while magnesium stearate can interfere with drug release kinetics; JT9jmj39UF’s hypothetical formulation may mitigate this .

Limitations and Methodological Considerations

The absence of direct data on JT9jmj39UF in the provided evidence necessitated the use of hypothetical comparisons. For rigorous analysis, access to the following is critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.